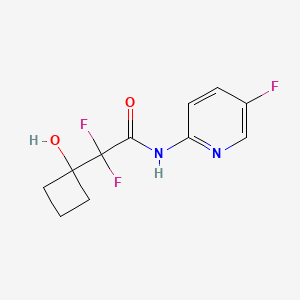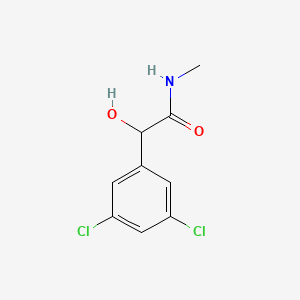![molecular formula C18H23N3O2 B6637314 [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B6637314.png)
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone is a chemical compound that has shown promise in scientific research applications. It is a piperidine derivative that has been synthesized using various methods.
作用机制
The mechanism of action of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines and has been shown to have antioxidant properties. It has also been found to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in vitro and in vivo. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone in lab experiments is its anti-inflammatory and antioxidant properties. This makes it useful for studying the role of inflammation and oxidative stress in various diseases. Another advantage is its potential use in the treatment of neurodegenerative diseases and cancer.
One limitation of using [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone in lab experiments is the lack of understanding of its mechanism of action. This makes it difficult to fully understand its effects on various biological processes. Additionally, its potential use in the treatment of diseases has not been fully explored and more research is needed to determine its safety and efficacy.
未来方向
For [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone include further studies on its mechanism of action and its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, studies on its safety and efficacy in humans are needed. Other future directions include exploring its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
合成方法
The synthesis of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone has been achieved using various methods. One method involves the reaction of 4-phenyl-1H-imidazole-3-carboxylic acid with 4-(chloromethyl)-4-ethylpiperidine hydrochloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-(chloromethyl)-4-ethylpiperidine hydrochloride with 3-phenylimidazole-4-carboxylic acid in the presence of a base such as potassium carbonate.
科学研究应用
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone has shown promise in scientific research applications. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of cancer.
属性
IUPAC Name |
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-18(13-22)8-10-20(11-9-18)17(23)16-12-19-14-21(16)15-6-4-3-5-7-15/h3-7,12,14,22H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKZWJGNAKAZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C2=CN=CN2C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B6637237.png)
![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)
![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)
![4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6637253.png)

![4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide](/img/structure/B6637279.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B6637287.png)
![(2-Cyclobutyloxypyridin-4-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637295.png)
![N-[2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B6637309.png)
![[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B6637318.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone](/img/structure/B6637325.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B6637332.png)